1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate
Description
Properties
IUPAC Name |
1-O-benzyl 12-O-(2,5-dioxopyrrolidin-1-yl) dodecanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO6/c25-20-16-17-21(26)24(20)30-23(28)15-11-6-4-2-1-3-5-10-14-22(27)29-18-19-12-8-7-9-13-19/h7-9,12-13H,1-6,10-11,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMYIDYIMNJYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification via Coupling Reagents
The initial step involves selective esterification of one carboxylic acid group of dodecanedioic acid with benzyl alcohol. A common approach employs carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds in anhydrous dichloromethane under inert conditions to minimize side reactions:
Reaction Conditions
-
Molar ratio : Dodecanedioic acid : benzyl alcohol : EDC = 1 : 1.2 : 1.1
-
Solvent : Dichloromethane (DCM), 0°C to room temperature
-
Time : 12–24 hours
The mono-esterified product, mono-benzyl dodecanedioate, is purified using silica gel chromatography with a gradient of ethyl acetate in hexane.
Alternative Methods Using Benzyl Chloride
Industrial-scale production may substitute benzyl alcohol with benzyl chloride in the presence of a base such as triethylamine (TEA). This method avoids the need for coupling agents but requires strict temperature control to prevent di-ester formation:
Key Parameters
Activation of the Carboxylic Acid Moiety
Formation of the 2,5-Dioxopyrrolidin-1-yl Ester
The remaining carboxylic acid group is activated as a 2,5-dioxopyrrolidin-1-yl (succinimidyl) ester using N-hydroxysuccinimide (NHS) and a coupling agent. This step is critical for enabling subsequent nucleophilic substitutions or bioconjugations:
Procedure
-
Dissolve mono-benzyl dodecanedioate (1 equiv) and NHS (1.2 equiv) in dry DCM.
-
Add EDC (1.1 equiv) at 0°C and stir for 12 hours.
-
Quench with water, extract with DCM, and purify via recrystallization (ethyl acetate/hexane).
Reaction Efficiency
Purification and Characterization
Chromatographic Techniques
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity is assessed via HPLC (>99%) and nuclear magnetic resonance (NMR):
Characterization Data
Industrial-Scale Crystallization
Large batches use anti-solvent crystallization with hexane to achieve >98% purity. Process parameters include:
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield | Purity | Scale |
|---|---|---|---|---|
| EDC-mediated esterification | EDC, DMAP, DCM | 85% | >99% | Lab (mg–g) |
| Benzyl chloride route | Benzyl chloride, TEA | 70% | 95% | Industrial (kg) |
| NHS activation | NHS, EDC, DCM | 88% | >99% | Lab (mg–g) |
The EDC-mediated method offers higher yields and purity but requires cost-intensive reagents. The benzyl chloride route, while scalable, necessitates rigorous byproduct management.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anticonvulsant and anti-inflammatory agents.
Materials Science: It can be utilized in the design of novel polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme-substrate interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, in medicinal chemistry applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby providing therapeutic benefits.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Reactivity
The compound shares functional similarities with other DOP-containing esters, such as 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate (CAS: 97427-71-9). Both compounds utilize the DOP group for amine-specific reactivity, but differ in their backbone structures:
- 1-Benzyl 12-DOP dodecanedioate: Features a long aliphatic chain (dodecanedioate) for enhanced solubility in nonpolar environments and a benzyl group for steric protection of the ester bond.
- DOP 4-(pyren-1-yl)butanoate: Incorporates a pyrene moiety, enabling fluorescence-based tracking in biological systems .
| Property | 1-Benzyl 12-DOP dodecanedioate | DOP 4-(pyren-1-yl)butanoate |
|---|---|---|
| Molecular Weight | ~500–550 (estimated) | 385.41 |
| Key Functional Groups | Benzyl ester, DOP, dodecanedioate | Pyrene, DOP, butanoate |
| Primary Application | Bioconjugation, polymer crosslinking | Fluorescent probes, imaging |
Drug Delivery Systems
The compound’s long aliphatic chain facilitates micelle formation, enhancing drug encapsulation efficiency. Comparative studies with shorter-chain DOP esters (e.g., DOP-succinimide ) show improved stability in serum-containing media, likely due to reduced enzymatic degradation .
Limitations and Challenges
- Hydrolysis Sensitivity : The benzyl ester, while protective, limits aqueous solubility, requiring formulation with surfactants or co-solvents.
- Stereochemical Constraints: Unlike chiral analogues (e.g., compound 5 ), the non-chiral dodecanedioate backbone restricts enantioselective interactions.
Biological Activity
1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate, a compound derived from the combination of a dodecanedioic acid moiety and a pyrrolidinone structure, has garnered attention for its potential biological activities, particularly in the field of anticonvulsant research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₂₇N₁O₄
- Molecular Weight : 299.39 g/mol
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of compounds related to this compound. Notably, a related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), demonstrated significant efficacy in various animal seizure models:
- Maximal Electroshock (MES) Test : AS-1 exhibited potent protection against seizures induced by maximal electroshock.
- Subcutaneous Pentylenetetrazole (PTZ) Test : The compound showed protective effects in the PTZ model, a standard for evaluating anticonvulsant activity.
- 6-Hz Test : In this model of drug-resistant epilepsy, AS-1 displayed notable efficacy at doses of 15 mg/kg to 60 mg/kg .
The mechanisms underlying the anticonvulsant effects of these compounds include:
- Modulation of Neurotransmitter Systems : The compound may influence GABAergic and glutamatergic neurotransmission, which are crucial in seizure activity.
- Synergistic Effects with Established Antiepileptics : Studies have shown that combining AS-1 with valproic acid (VPA) resulted in a supra-additive interaction against PTZ-induced seizures .
ADME-Tox Profile
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of AS-1 indicates favorable pharmacokinetic properties:
- Permeability : High permeability in artificial membrane assays.
- Metabolic Stability : Low metabolic turnover in human liver microsomes.
- Cytochrome P450 Interaction : Moderate inhibition of CYP2C9 without affecting CYP3A4 or CYP2D6 activities .
Study on Anticonvulsant Efficacy
A study conducted by researchers synthesized a library of related compounds and evaluated their anticonvulsant activities in mice. Among the tested compounds, several demonstrated high efficacy with ED50 values significantly lower than those of standard antiepileptic drugs like valproic acid and ethosuximide. For instance:
| Compound | ED50 (mg/kg) - MES | ED50 (mg/kg) - scPTZ |
|---|---|---|
| Compound 4 | 67.65 | 42.83 |
| Compound 8 | 54.90 | 50.29 |
| Compound 20 | - | 47.39 |
These findings suggest that certain derivatives possess superior anticonvulsant properties compared to traditional therapies .
Q & A
Q. What are the established synthetic routes for 1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate, and how is reaction progress monitored?
Methodological Answer: A common approach involves coupling reactions using activated esters. For example, the dioxopyrrolidinyl group acts as an activating moiety for carboxylate intermediates. A typical procedure (adapted from pyrrolidine-based syntheses) includes:
- Dissolving the carboxylic acid precursor in DMF with a coupling agent (e.g., DCC or EDC).
- Adding 1-Benzyl alcohol derivative under inert conditions.
- Monitoring via TLC (e.g., ethyl acetate/hexane, UV visualization) to confirm ester formation .
- Purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm ester linkage (δ ~4.0–5.0 ppm for benzyl protons; carbonyl signals at ~170 ppm). The dioxopyrrolidinyl group shows distinct peaks near δ 2.5–3.5 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ for [M+Na]+ ion).
- FT-IR : Identify ester carbonyl stretches (~1740 cm⁻¹) and amide/imide vibrations (~1680 cm⁻¹) from the dioxopyrrolidinyl moiety .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
Methodological Answer:
- Solubility : Polar aprotic solvents (DMF, DMSO) are preferred. Limited solubility in water requires sonication or cosolvents (e.g., THF:water mixtures) .
- Stability : Hydrolysis of the dioxopyrrolidinyl group can occur in aqueous media. Store under anhydrous conditions at –20°C, with inert gas purging for long-term stability .
Advanced Research Questions
Q. How can coupling efficiency be optimized in the synthesis of this compound?
Methodological Answer:
- Catalytic Additives : Use DMAP or HOBt to suppress racemization and enhance coupling yields .
- Solvent Optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions.
- Factorial Design : Employ a 2^k design to test variables (temperature, stoichiometry, solvent) and identify optimal conditions .
- Kinetic Analysis : Use in-situ FT-IR or HPLC to track reaction progress and adjust parameters dynamically .
Q. What mechanistic insights explain the reactivity of the dioxopyrrolidinyl group in this compound?
Methodological Answer:
- Activation Mechanism : The dioxopyrrolidinyl group acts as a leaving group, facilitating nucleophilic acyl substitution. Computational studies (DFT) can model transition states and electron density distribution .
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways and quantify kinetic stability .
- Competitive Reactions : Compare reactivity with other activated esters (e.g., NHS, pentafluorophenyl) to evaluate selectivity .
Q. How does this compound perform in drug-delivery or polymer applications?
Methodological Answer:
- Drug Conjugation : Evaluate its utility as a prodrug linker by coupling to model therapeutics (e.g., doxorubicin) and measuring release kinetics in physiological buffers .
- Polymer Synthesis : Incorporate into polyester backbones via ring-opening polymerization. Monitor molecular weight (GPC) and thermal stability (DSC/TGA) .
- Cellular Uptake Studies : Use fluorescently tagged derivatives to assess intracellular trafficking (confocal microscopy) .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Meta-Analysis : Systematically compare datasets across studies, focusing on variables like assay conditions (pH, cell lines) and impurity profiles .
- Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., ATP-based viability assays) .
- Structural Analogues : Synthesize and test derivatives with modified chain lengths or substituents to isolate structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
